molecular formula C8H11NO2 B14415010 N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine CAS No. 83370-21-2

N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine

Katalognummer: B14415010
CAS-Nummer: 83370-21-2
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: ICCZEHFMKJSUOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-6-Oxabicyclo[322]non-8-en-7-ylidenehydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and biological properties

Vorbereitungsmethoden

The synthesis of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine typically involves several steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is often followed by various functional group modifications to achieve the desired structure. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to improve yields and selectivity . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine has been explored for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, it has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, the compound’s unique structure makes it a valuable tool in structural biology and crystallography studies .

Wirkmechanismus

The mechanism of action of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets involved depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine can be compared to other bicyclic compounds such as bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane derivatives. These compounds share similar ring structures but differ in their functional groups and chemical properties. The unique structure of this compound imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

83370-21-2

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

N-(6-oxabicyclo[3.2.2]non-8-en-7-ylidene)hydroxylamine

InChI

InChI=1S/C8H11NO2/c10-9-8-6-2-1-3-7(11-8)5-4-6/h4-7,10H,1-3H2

InChI-Schlüssel

ICCZEHFMKJSUOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C=CC(C1)OC2=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.